- A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSOJournal of Catalysis, 2023, 417, 153-163,
Cas no 938-73-8 (2-Ethoxybenzamide)

2-Ethoxybenzamide structure
Productnaam:2-Ethoxybenzamide
2-Ethoxybenzamide Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Ethoxybenzamide
- Ethenzamide
- Ethoxybenzamine
- 2-Ethoxybenzamine
- o-Ethoxybenzamide
- 2-Aethoxy-benzamid
- 2-Aethoxy-benzoesaeure-amid
- 2-ethoxy-benzoic acid amide
- Aethylaethersalicylsaeure-amid
- Benzamide,2-ethoxy
- Etamide
- Etenzamide
- Ethbenzamide
- Ethosalicyl
- O-Aethyl-salicylamid
- Pirosolvina
- 2-Ethoxybenzoylamide
- Benzamide, 2-ethoxy-
- Ethenzamid
- Anovigam
- Trancalgyl
- Protopyrin
- Katagrippe
- Etosalicyl
- Etosalicil
- Lucamide
- Etocil
- Eusal
- Benzamide, o-ethoxy-
- Etenzamide [DCIT]
- Etenzamida [INN-Spanish]
- Ethenzamidum [INN-Latin]
- 2-Eethoxybenzamide
- H.P. 209
- L929ZCK4BF
- SBNKFTQSBPKMBZ-UHFFFAOYSA-N
- DSSTox_C
- 2-Ethoxybenzamide (ACI)
- Benzamide, o-ethoxy- (6CI, 7CI, 8CI)
- NSC 28787
- E0222
- J3.352I
- SY015492
- Ethenzamidum
- SR-01000877236-2
- 938-73-8
- BRN 2208582
- s4524
- ETHENZAMIDE (MART.)
- MFCD00007977
- Orthoethoxybenzamide
- DB-370072
- D70657
- 2-ethoxy-benzamide
- Q553324
- ETHENZAMIDE [INN]
- Ethenzamide 1.0 mg/ml in Methanol
- CHEBI:31564
- Tox21_200025
- CAS-938-73-8
- AKOS003280312
- Tox21_111156
- SR-01000877236
- Tox21_111156_1
- Ethoxybenzamide
- HY-B1428
- DB13544
- CCG-213844
- Z54953371
- Q-201075
- CHEMBL1483877
- Etenzamida
- CCRIS 9124
- DTXCID40581
- STK105005
- AB01010349_03
- NCGC00091616-03
- Ethenzamide (JP17/INN)
- CS-4916
- SCHEMBL25624
- DTXSID4020581
- NCGC00091616-01
- BRD-K88308881-001-06-8
- NSC28787
- N02BA07
- Ethenzamidum (INN-Latin)
- AC-11991
- 2-Ethoxybenzamide, 97%
- ETHENZAMIDE [MI]
- 4-10-00-00175 (Beilstein Handbook Reference)
- ETHENZAMIDE [JAN]
- Etenzamida (INN-Spanish)
- NS00002670
- SBI-0653503.0001
- WLN: ZVR BO2
- MLS002302987
- NCGC00257579-01
- Ethanzamide
- EINECS 213-346-4
- SMR001307304
- HMS3039J16
- EN300-6492973
- ETHENZAMIDE [MART.]
- NCGC00091616-02
- Ethenzamide 100 microg/mL in Acetonitrile
- Ethenzamide (TN)
- DB-057442
- D01466
- NSC-28787
- Ethenzamide [INN:BAN:JAN]
- KS-5320
- ETHENZAMIDE [WHO-DD]
- UNII-L929ZCK4BF
-
- MDL: MFCD00007977
- Inchi: 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
- InChI-sleutel: SBNKFTQSBPKMBZ-UHFFFAOYSA-N
- LACHT: O=C(C1C(OCC)=CC=CC=1)N
- BRN: 2208582
Berekende eigenschappen
- Exacte massa: 165.07900
- Monoisotopische massa: 165.078979
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 159
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 52.3
- XLogP3: 1.2
- Oppervlakte lading: 0
- Aantal tautomers: 2
Experimentele eigenschappen
- Kleur/vorm: White or off white crystalline powder, almost odourless and tasteless
- Dichtheid: 1.1603 (rough estimate)
- Smeltpunt: 130.0 to 134.0 deg-C
- Kookpunt: 302°C at 760 mmHg
- Vlampunt: 153.7 °C
- Brekindex: 1.5620 (estimate)
- Waterverdelingscoëfficiënt: <0.1 g/100 mL at 16 ºC
- PSA: 52.32000
- LogboekP: 1.88450
- Oplosbaarheid: Soluble in chloroform \ ethanol \ acetone, insoluble in water \ ether
- Merck: 3731
2-Ethoxybenzamide Beveiligingsinformatie
- Prompt:warning
- Signaalwoord:Warning
- Gevaarverklaring: H303
- Waarschuwingsverklaring: P312
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:2
- Veiligheidsinstructies: S24/25
- RTECS:CV4900000
- TSCA:Yes
- Toxiciteit:LD50 orally in mice: 1160 mg/kg (Starmer)
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2-Ethoxybenzamide Douanegegevens
- HS-CODE:29242995
- Douanegegevens:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Ethoxybenzamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E0222-25g |
2-Ethoxybenzamide |
938-73-8 | 98.0%(GC) | 25g |
¥230.0 | 2022-06-10 | |
TRC | E891343-100g |
2-Ethoxybenzamide |
938-73-8 | 100g |
$ 130.00 | 2022-06-05 | ||
Key Organics Ltd | KS-5320-5MG |
Ethanzamide |
938-73-8 | >97% | 5mg |
£42.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0058-1 g |
2-Ethoxybenzamide |
938-73-8 | 99.58% | 1g |
¥485.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S4524-500mg |
2-Ethoxybenzamide |
938-73-8 | 99.93% | 500mg |
¥2433.2 | 2023-09-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E838400-100g |
2-Ethoxybenzamide |
938-73-8 | 97% | 100g |
368.00 | 2021-05-17 | |
TRC | E891343-500g |
2-Ethoxybenzamide |
938-73-8 | 500g |
$ 400.00 | 2022-06-05 | ||
TRC | E891343-100000mg |
2-Ethoxybenzamide |
938-73-8 | 100g |
$159.00 | 2023-05-18 | ||
FUJIFILM | 051-04935-500g |
o-Ethoxybenzamide |
938-73-8 | 500g |
JPY 10,500 | 2021-11-29 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP771-100g |
2-Ethoxybenzamide |
938-73-8 | 98% | 100g |
¥387.0 | 2022-06-10 |
2-Ethoxybenzamide Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ; 48 h, 80 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Ethanol ; 10 min, 180 psi, 120 °C
Referentie
- Copper-Catalyzed Self-Condensation of Benzamide: Domino Reactions towards QuinazolinonesEuropean Journal of Organic Chemistry, 2018, 2018(39), 5382-5388,
Synthetic Routes 3
Synthetic Routes 4
Reactievoorwaarden
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 24 h, 80 °C
Referentie
- Method for preparation of primary and secondary amide compounds from N-substituted amide compounds adopting dichloro(p-cymene)ruthenium (II) dimer complex as catalyst, China, , ,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Saccharin Catalysts: Titanium superoxide (Ti(O2)2) Solvents: 1,4-Dioxane , Decane ; rt; 1 h, rt → 90 °C
Referentie
- Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amidesRSC Advances, 2020, 10(2), 724-728,
Synthetic Routes 6
Synthetic Routes 7
Reactievoorwaarden
Referentie
- Auxiliary-directed etherification of sp2 C-H bonds under heterogeneous metal-organic framework catalysis: synthesis of ethenzamideRSC Advances, 2018, 8(5), 2829-2836,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ; 2 h, 80 °C
Referentie
- Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free CatalysisInorganic Chemistry, 2022, 61(39), 15463-15474,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Formic acid , Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ; 12 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referentie
- Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamidesOrganic Chemistry Frontiers, 2021, 8(1), 112-119,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Gallic acid Solvents: Ethanol , Water ; 30 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referentie
- Efficient Hydration of Nitriles Promoted by Gallic Acid Derived from Renewable BioresourcesChemCatChem, 2017, 9(7), 1349-1353,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine , Dipotassium phosphate , Oxygen Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Methanol , Acetonitrile , Water ; 20 h, 1 atm, rt
Referentie
- Green method and system for preparation of amide compounds from nitrile compounds, China, , ,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Dimethyl sulfoxide , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referentie
- Visible Light-Induced Iodine-Catalyzed Transformation of Terminal Alkynes to Primary Amides via CC Bond Cleavage under Aqueous ConditionsAdvanced Synthesis & Catalysis, 2016, 358(3), 500-505,
Synthetic Routes 15
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C
1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C
1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 25 °C; 25 °C → -20 °C
1.3 Solvents: Tetrahydrofuran ; -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C
1.4 Reagents: Potassium carbonate Solvents: Methanol ; 25 °C; 12 h, 25 °C
Referentie
- Preparation of Primary Amides from Functionalized Organozinc HalidesOrganic Letters, 2010, 12(16), 3648-3650,
Synthetic Routes 19
Synthetic Routes 20
Reactievoorwaarden
1.1 Reagents: Cesium carbonate , Hydroxyamine hydrochloride Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; 19 h, 100 °C; 100 °C → rt
Referentie
- Palladium-Catalyzed One-Pot Conversion of Aldehydes to AmidesAdvanced Synthesis & Catalysis, 2010, 352, 288-292,
2-Ethoxybenzamide Raw materials
- 2-Ethoxy-N-methoxybenzamide
- 2-Ethoxybenzaldehyde
- 2-Ethoxybenzoic acid
- 2-Fluorobenzamide
- trichloroethanecarbonyl isocyanate
- 2-ethoxy-N-(8-quinolinyl)benzamide
- 2-Ethoxybenzylamine
- 2-Ethoxybenzonitrile
- 1-ethoxy-2-ethynylbenzene
- 1-bromo-2-ethoxybenzene
- Salicylamide
2-Ethoxybenzamide Preparation Products
2-Ethoxybenzamide Gerelateerde literatuur
-
Rajiv Khatioda,Basanta Saikia,Pranab Jyoti Das,Bipul Sarma CrystEngComm 2017 19 6992
-
Srinivasulu Aitipamula,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2009 11 889
-
Yajie Hu,Yanan Yang,Jiejing Zhang,Shengnan Jin,Hong Zheng RSC Adv. 2020 10 27050
-
Srinivasulu Aitipamula,Pui Shan Chow,Reginald B. H. Tan CrystEngComm 2010 12 3691
-
Tongzhou Xu,Hong Zheng,Pengyi Zhang,Wei Lin,Yumiko Sekiguchi J. Mater. Chem. A 2015 3 19115
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